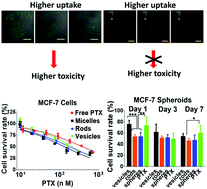Influence of nanoparticle shapes on cellular uptake of paclitaxel loaded nanoparticles in 2D and 3D cancer models†
Polymer Chemistry Pub Date: 2017-04-25 DOI: 10.1039/C7PY00385D
Abstract
Enhanced cellular uptake and efficient penetration of nanocarriers inside tumors is paramount to successful anti-cancer therapy. While many studies have shown the important role nanoparticle shape plays in cellular uptake, no detailed conclusions on the most efficient drug carrier shape have been drawn at this stage. Here, a series of fructose-based amphiphilic block copolymers poly(1-O-MAFru)-b-PMMA are synthesized via RAFT polymerization. Three different morphologies (spheres, rods and vesicles) are prepared by self-assembly under different processing conditions. The shape effects of fructose-coated nanoparticles on cellular uptake by two breast cancer cell lines (MCF-7 cells and MDA-MB-231 cells) in 2D and 3D cell culture models are investigated. The cytotoxicity of corresponding paclitaxel-loaded nanoparticles are tested as well to give a comprehensive comparison between cellular uptake and resulting therapeutic efficacy after drug encapsulation in both cell culture models. Consistent results in 2D models confirm the shape effect of nanoparticles on cellular uptake. Unexpectedly, the shape does influence significantly the cell growth inhibition in 3D multicellular spheroids due to the possible cessation of transcellular delivery of nanoparticles in the apoptotic peripheral cells, caused by faster release of drugs from un-crosslinked micelles. Our results confirm the shape effect of nanoparticles on 2D models can vary from 3D models due to parameters such as spheroid penetration that can now play a pivotal role.


Recommended Literature
- [1] Study on a polymerizable visible light initiator for fabrication of biosafety materials†
- [2] Application of multi-sorbent tubes filled with modified multi-walled carbon nanotubes for determining volatile organic compounds in a wide range of polarity
- [3] Bimodally integrated anode functional layer for lower temperature solid oxide fuel cells
- [4] Selective isomerization of epoxides using magnetically recyclable ZSM-5 zeolite catalyst
- [5] The effect of pH on the kinetics of the reaction of iron(II) with hydrogen peroxide in perchlorate media
- [6] High-performance liquid chromatographic separation of position isomers using metal–organic framework MIL-53(Al) as the stationary phase
- [7] Controlled evaporative self-assembly of hierarchically structured regioregular conjugated polymers†
- [8] Direct injection analysis of bisphenol A in serum by combination of isotope imprinting with liquid chromatography-mass spectrometry
- [9] Influence of rare earth doping on the structural and electro-magnetic properties of SmFeAsO0.7F0.3 iron pnictide†
- [10] Back matter

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 165253-31-6
-
CAS no.: 195434-42-5









